molecular formula C21H25F3N4O2 B2798786 (4-(Pentyloxy)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034440-93-0

(4-(Pentyloxy)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2798786
CAS RN: 2034440-93-0
M. Wt: 422.452
InChI Key: JUTHKKKRKNEQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Pentyloxy)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25F3N4O2 and its molecular weight is 422.452. The purity is usually 95%.
BenchChem offers high-quality (4-(Pentyloxy)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Pentyloxy)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metabolism and Pharmacokinetics : A related compound, ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, was studied for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. This compound, a dipeptidyl peptidase IV inhibitor, showed rapid absorption and was eliminated through both metabolism and renal clearance (Sharma et al., 2012).

  • Potential Treatment for Type 2 Diabetes : Another study explored (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, a close analogue, as a potent and selective dipeptidyl peptidase IV inhibitor with high oral bioavailability, which could be developed as a new treatment for type 2 diabetes (Ammirati et al., 2009).

  • Platelet Aggregation Inhibition : Piperazinyl glutamate pyridines, which are structurally related, were used as potent orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation. This application is particularly relevant in the context of cardiovascular diseases (Parlow et al., 2010).

  • Antimicrobial Activity : Research on dithiocarbamate derivatives bearing the pyrimidin-2-yl)piperazin structure has demonstrated significant antimicrobial activity. This indicates potential applications in the development of new antimicrobial agents (Yurttaş et al., 2016).

  • Anticonvulsant Properties : Studies on compounds containing pyrimidin-2-yl)piperazin structures have been evaluated for their anticonvulsant properties, suggesting possible applications in the treatment of epilepsy or other seizure disorders (Severina et al., 2021).

  • Synthesis and Structural Investigation : The synthesis and structural analysis of compounds with a pyrimidin-2-yl)piperazin moiety can contribute to a better understanding of their chemical properties and potential applications in various fields of chemistry and pharmacology (Akkurt et al., 2003).

  • Antineoplastic Applications : The metabolism of Flumatinib, which contains a similar structural component, in chronic myelogenous leukemia patients, suggests potential applications in cancer therapy (Gong et al., 2010).

  • Anti-HIV Activity : Beta-carboline derivatives, similar in structure, have been evaluated for their selective anti-HIV-2 activity, indicating potential use in HIV treatment (Ashok et al., 2015).

properties

IUPAC Name

(4-pentoxyphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2/c1-2-3-4-13-30-17-7-5-16(6-8-17)20(29)28-11-9-27(10-12-28)19-14-18(21(22,23)24)25-15-26-19/h5-8,14-15H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTHKKKRKNEQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Pentyloxy)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.